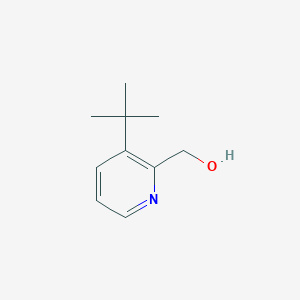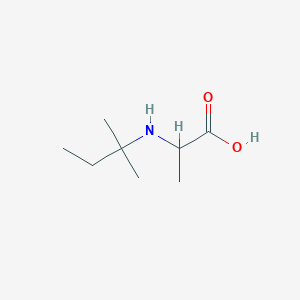
Tert-pentylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-pentylalanine: is an amino acid derivative with a tert-pentyl group attached to the alpha carbon of alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-pentylalanine can be synthesized through several methods. One common approach involves the alkylation of alanine with tert-pentyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alanine, followed by the addition of tert-pentyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced using a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-pentylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The tert-pentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro-tert-pentylalanine or nitroso-tert-pentylalanine.
Reduction: Tert-pentylalanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tert-pentylalanine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the effects of steric hindrance and hydrophobic interactions on protein folding and stability.
Medicine: this compound derivatives are being explored for their potential therapeutic properties. These compounds may act as enzyme inhibitors or receptor agonists/antagonists, offering new avenues for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of tert-pentylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-pentyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. Additionally, the hydrophobic nature of the tert-pentyl group can influence the solubility and membrane permeability of the compound.
Comparaison Avec Des Composés Similaires
Phenylalanine: An essential amino acid with a benzyl side chain.
Leucine: An essential amino acid with an isobutyl side chain.
Valine: An essential amino acid with an isopropyl side chain.
Comparison: Tert-pentylalanine is unique due to its tert-pentyl side chain, which provides greater steric hindrance and hydrophobicity compared to the side chains of phenylalanine, leucine, and valine. This uniqueness makes this compound a valuable tool in studying the effects of bulky and hydrophobic side chains on protein structure and function.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(2-methylbutan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5-8(3,4)9-6(2)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) |
Clé InChI |
WBRIDAVUKDCTPN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


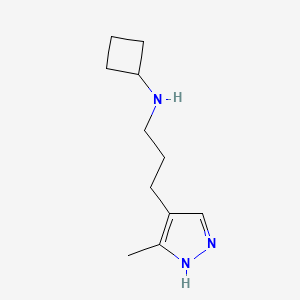
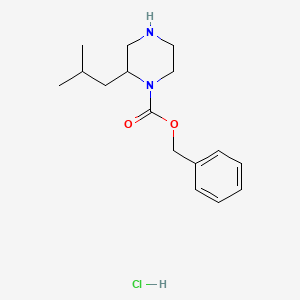
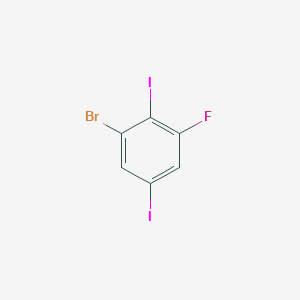
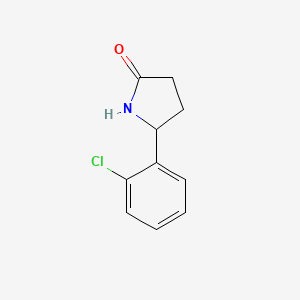
![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)


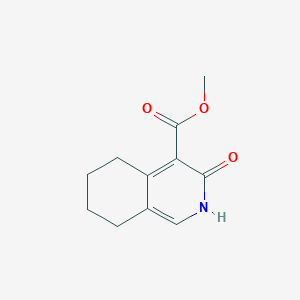
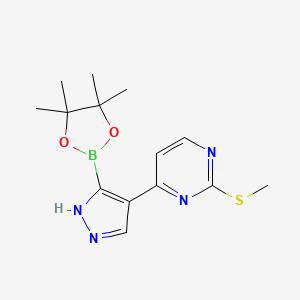
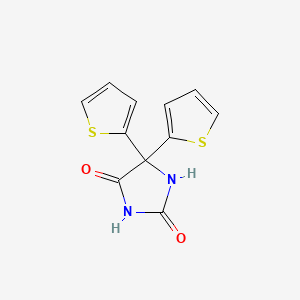
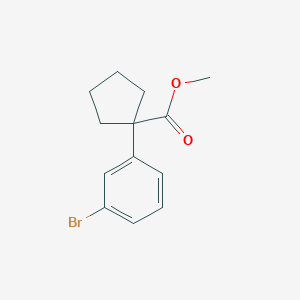
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
